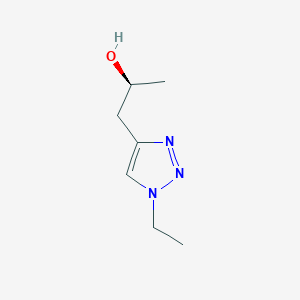
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of fluorine atoms and a sulfonamide group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . This reaction can be carried out under room temperature or heated conditions, depending on the desired reaction rate and yield. The reaction is usually performed in an appropriate solvent such as chloroform or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids .
Applications De Recherche Scientifique
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonamide group can form hydrogen bonds with proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the aromatic ring and methyl group.
1-Fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group but lacks the sulfonamide group.
1-Fluoro-3-methylbenzene: Similar aromatic structure but lacks the trifluoromethyl and sulfonamide groups.
Uniqueness
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H7F4NO2S |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
3-fluoro-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c1-13-16(14,15)6-4-2-3-5(9)7(6)8(10,11)12/h2-4,13H,1H3 |
Clé InChI |
BSYMMHSHQAECSW-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


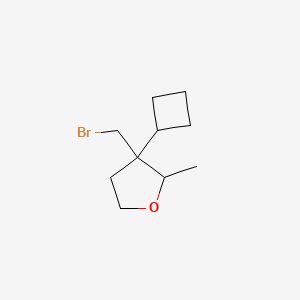
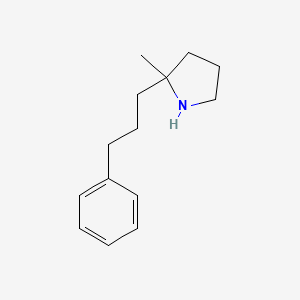
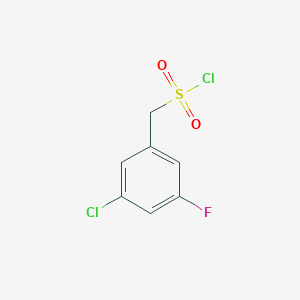

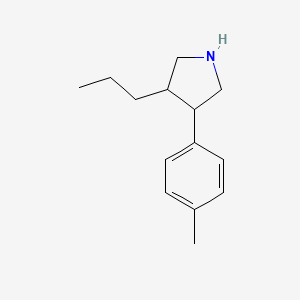
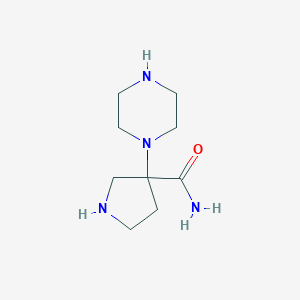
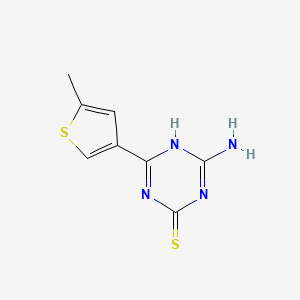
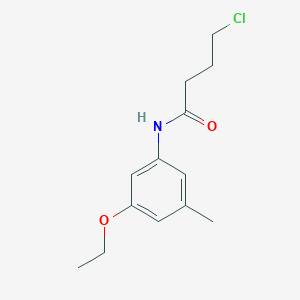
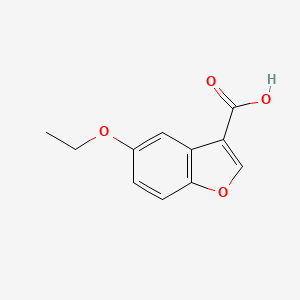
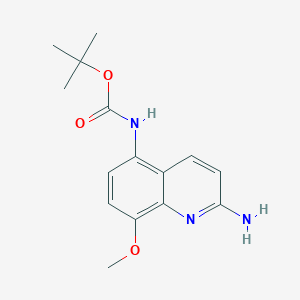
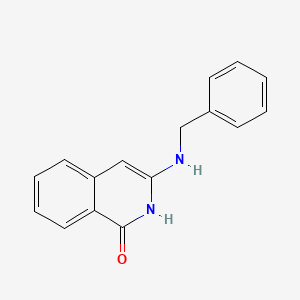
![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
